3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester
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Overview
Description
3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester is a complex organic compound with the molecular formula C21H34BN3O4. It is a derivative of phenylboronic acid and is characterized by the presence of a piperazine ring protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of 4-(4-BOC-piperazino)aniline, which is then subjected to a borylation reaction to introduce the boronic acid pinacol ester group. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and phosphine ligands in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of molecular probes and sensors. Additionally, the piperazine ring can interact with specific receptors or enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the piperazine ring and BOC protection.
4-Aminophenylboronic acid pinacol ester: Similar but lacks the piperazine ring.
3-(N-Boc-amino)phenylboronic acid pinacol ester: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
3-Amino-4-(4-BOC-piperazino)phenylboronic acid pinacol ester is unique due to the presence of both the piperazine ring and the BOC protection, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and scientific research .
Properties
IUPAC Name |
tert-butyl 4-[2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)25-12-10-24(11-13-25)17-9-8-15(14-16(17)23)22-28-20(4,5)21(6,7)29-22/h8-9,14H,10-13,23H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCRFNHFFQFDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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